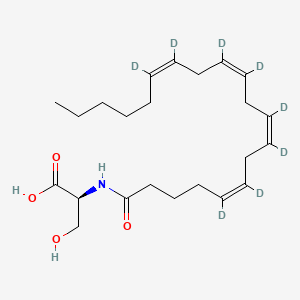
N-Arachidonoyl-L-Serine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Arachidonoyl-L-Serine-d8 is a deuterated form of N-Arachidonoyl-L-Serine, a compound that belongs to the family of endocannabinoids. This compound is characterized by the presence of eight deuterium atoms at specific positions within its molecular structure. It is primarily used as an internal standard for the quantification of N-Arachidonoyl-L-Serine in various analytical applications, particularly in mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Arachidonoyl-L-Serine-d8 involves the incorporation of deuterium atoms into the molecular structure of N-Arachidonoyl-L-Serine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated ethanol (EtOH-d6) to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions. The reaction conditions are carefully controlled to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Arachidonoyl-L-Serine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reaction conditions typically involve the use of acidic or basic media to facilitate the oxidation process.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction conditions typically involve the use of anhydrous solvents to prevent the hydrolysis of the reducing agents.
Substitution: Common reagents include halogenating agents such as chlorine (Cl2) and bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may yield reduced derivatives. Substitution reactions may yield substituted derivatives with different functional groups .
Scientific Research Applications
N-Arachidonoyl-L-Serine-d8 has a wide range of scientific research applications, including:
Chemistry: It is used as an internal standard in mass spectrometry for the quantification of N-Arachidonoyl-L-Serine.
Biology: It is used in studies related to lipid biochemistry and endocannabinoid signaling.
Medicine: It is used in pharmacological studies to investigate the effects of endocannabinoids on various physiological functions.
Industry: It is used in the development of high-purity lipid standards for various industrial applications.
Mechanism of Action
N-Arachidonoyl-L-Serine-d8 exerts its effects through various molecular targets and pathways. It does not bind to the central cannabinoid receptors (CB1 and CB2) or the vanilloid receptor 1 (VR1). Instead, it acts through other pathways, including the phosphorylation of Akt and mitogen-activated protein kinase (MAPK) in human umbilical vein endothelial cells (HUVEC). This leads to the relaxation of isolated rat mesenteric arteries and abdominal aorta .
Comparison with Similar Compounds
N-Arachidonoyl-L-Serine-d8 is similar to other endocannabinoids such as N-Arachidonoyl-Ethanolamine (Anandamide) and N-Arachidonoyl-Glycine. it has unique properties due to the presence of deuterium atoms, which make it suitable for use as an internal standard in analytical applications. Other similar compounds include:
N-Arachidonoyl-Ethanolamine (Anandamide): An endocannabinoid that binds to CB1 and CB2 receptors and has various physiological effects.
N-Arachidonoyl-Glycine: An endocannabinoid that acts as an agonist at GPR18 and has anti-inflammatory properties.
This compound stands out due to its unique deuterated structure, which enhances its stability and makes it an ideal internal standard for mass spectrometry .
Properties
IUPAC Name |
(2S)-3-hydroxy-2-[[(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)24-21(20-25)23(27)28/h6-7,9-10,12-13,15-16,21,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15-/t21-/m0/s1/i6D,7D,9D,10D,12D,13D,15D,16D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVPTVNRMUOPO-IQUBVVFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)N[C@@H](CO)C(=O)O)/[2H])/[2H])/[2H])/CCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B8236218.png)
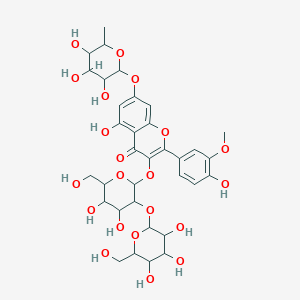
![methyl (1S,9S,14E,15R,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B8236231.png)
![1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ol](/img/structure/B8236236.png)
![3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one](/img/structure/B8236250.png)
![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole](/img/structure/B8236259.png)
![(1S,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8236263.png)
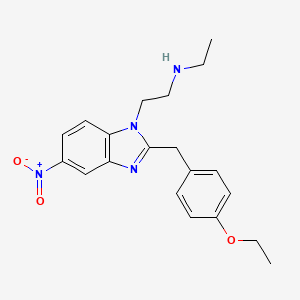
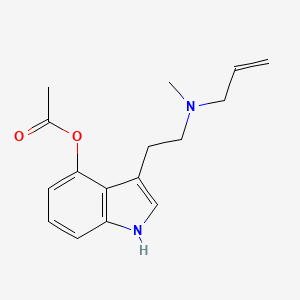
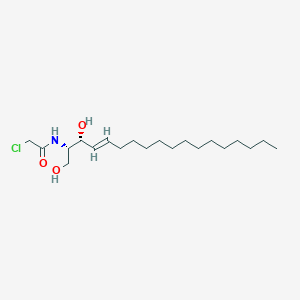
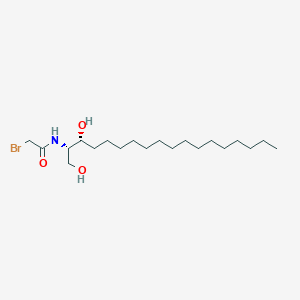
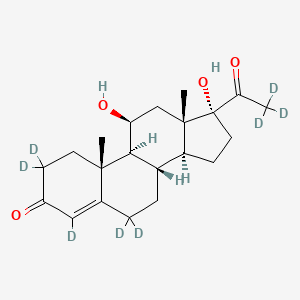
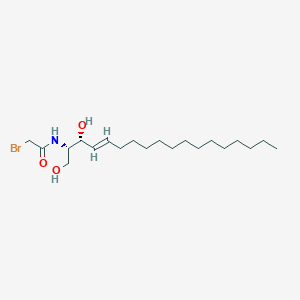
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8236318.png)
